molecular formula C6H5ClN2O2 B2882344 5-Chloro-3-methyl-2-nitropyridine CAS No. 1211532-85-2

5-Chloro-3-methyl-2-nitropyridine

Cat. No.: B2882344
CAS No.: 1211532-85-2
M. Wt: 172.57
InChI Key: JQKDQMHAQKONAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-nitropyridine typically involves the nitration of 3-methylpyridine followed by chlorination. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 5-Chloro-3-methyl-2-aminopyridine.

    Oxidation: 5-Chloro-3-carboxy-2-nitropyridine.

Scientific Research Applications

5-Chloro-3-methyl-2-nitropyridine is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the development of bioactive molecules and potential therapeutic agents.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of agrochemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-nitropyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-methyl-5-nitropyridine: Similar structure but with different positional isomerism.

    3-Chloro-2-nitropyridine: Lacks the methyl group at the 3-position.

    5-Chloro-2-nitropyridine: Lacks the methyl group at the 3-position.

Uniqueness

5-Chloro-3-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-3-methyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKDQMHAQKONAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.